C18H29BrN2O3

17β-hydroxysteroid dehydrogenase enzyme inhibition hormone-dependent cancer

The molecular formula C18H29BrN2O3 (MW 401.3 g/mol) corresponds to at least four structurally distinct small-molecule isomers rather than a single chemical entity, making stereochemical and regiochemical specification essential for procurement. These isomers span three different pharmacophore classes: a cyclohexylphenylacetyl hydrazinium bromide targeting 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, a phenethylamine NDEPA derivative (DOB-NDEPA) with QSAR-predicted serotonin 5-HT2A receptor affinity, a morpholinyl-benzylamine scaffold with bromodomain (BRD) binding activity, and a tert-butylacetamide derivative employed as a synthetic building block.

Molecular Formula C18H29BrN2O3
Molecular Weight 401.3 g/mol
Cat. No. B12151328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18H29BrN2O3
Molecular FormulaC18H29BrN2O3
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESCC1(C2(CCC1(C(C2=O)Br)C(=O)NCCCN3CCOCC3)C)C
InChIInChI=1S/C18H29BrN2O3/c1-16(2)17(3)5-6-18(16,13(19)14(17)22)15(23)20-7-4-8-21-9-11-24-12-10-21/h13H,4-12H2,1-3H3,(H,20,23)
InChIKeyFIGCLBPFTABCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C18H29BrN2O3 Molecular Formula Guide: Structural Isomer Identification and Procurement Considerations


The molecular formula C18H29BrN2O3 (MW 401.3 g/mol) corresponds to at least four structurally distinct small-molecule isomers rather than a single chemical entity, making stereochemical and regiochemical specification essential for procurement . These isomers span three different pharmacophore classes: a cyclohexylphenylacetyl hydrazinium bromide targeting 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, a phenethylamine NDEPA derivative (DOB-NDEPA) with QSAR-predicted serotonin 5-HT2A receptor affinity, a morpholinyl-benzylamine scaffold with bromodomain (BRD) binding activity, and a tert-butylacetamide derivative employed as a synthetic building block [1]. No single CAS number unifies these isomers; distinct identifiers include CAS 24869-48-5 for the hydrazinium species and CAS 796887-42-8 for the tert-butylacetamide, while the phenethylamine and morpholinyl variants lack widely registered CAS numbers . The experimental characterization depth varies substantially across isomers, with BindingDB-curated enzyme inhibition data available for two of the four scaffolds [2].

Why C18H29BrN2O3 Cannot Be Used as a Generic Procurement Identifier Without Structural Specification


Ordering by molecular formula alone risks receiving a structural isomer with an entirely different biological target profile and experimental validation status. The cyclohexylphenylacetyl hydrazinium isomer (CAS 24869-48-5) demonstrates nanomolar inhibition of human 17β-HSD1 (IC50 1.20 nM) and 17β-HSD2 (IC50 1.20 nM), while the morpholinyl-benzylamine isomer exhibits only micromolar-range bromodomain binding (BRD4 IC50 ~1.26 × 10³ nM) [1]. The phenethylamine isomer DOB-NDEPA has no published experimental affinity data—its reported 5-HT2A Ki of 4.6 nM is exclusively computational (QSAR-predicted) [2]. Critically, no published head-to-head experimental comparison exists between any two C18H29BrN2O3 isomers, because they act on non-overlapping target classes (hydroxysteroid dehydrogenase vs. bromodomain vs. aminergic GPCR) [3]. Procurement therefore requires explicit specification of either CAS number, IUPAC name, or InChI Key to ensure the intended isomer is obtained .

Quantitative Differentiation Evidence for C18H29BrN2O3 Isomers: Enzyme Inhibition, Solubility, and Target Selectivity Data


17β-HSD1 Inhibition Potency: Cyclohexylphenylacetyl Hydrazinium Isomer (CAS 24869-48-5) vs. Structurally Distinct 17β-HSD Inhibitors

The cyclohexylphenylacetyl hydrazinium bromide isomer of C18H29BrN2O3 (CAS 24869-48-5) inhibits human placental 17β-HSD1 with an IC50 of 1.20 nM, measured via radio-HPLC using [³H]-E1 as substrate in the presence of NAD⁺ [1]. Against human placental microsomal 17β-HSD2, the same compound shows an IC50 of 1.20 nM, while mouse liver 17β-HSD2 inhibition is 27 nM, indicating a ~22-fold species selectivity window between human and mouse type 2 isozymes [2]. For comparison, the morpholinyl-benzylamine C18H29BrN2O3 isomer shows no detectable 17β-HSD activity—its primary targets are bromodomain-containing proteins with BRD4 IC50 of 1.26 × 10³ nM [3]. This ~1,000-fold difference in potency against unrelated target classes illustrates that the isomers are functionally non-interchangeable.

17β-hydroxysteroid dehydrogenase enzyme inhibition hormone-dependent cancer

Aqueous Solubility Comparison: Cyclohexylphenylacetyl Hydrazinium Isomer (28 μg/mL at pH 7.4) vs. General C18H29BrN2O3 Isomer Class

The cyclohexylphenylacetyl hydrazinium bromide isomer (CAS 24869-48-5) exhibits a measured aqueous solubility of 28 μg/mL at pH 7.4, determined as the mean of replicate measurements . This value, corresponding to approximately 70 μM, represents an experimentally determined parameter critical for in vitro assay buffer preparation and DMSO stock solution planning. For the other three C18H29BrN2O3 isomers, quantitative aqueous solubility data at physiologically relevant pH is not publicly available from primary literature or authoritative databases; only qualitative descriptions exist (e.g., 'likely a solid at room temperature') . The ZINC database provides computed logP of 3.772 for one isomer (ZINC98046254), suggesting moderate lipophilicity across the isomer class, but this computational parameter does not substitute for experimental solubility [1]. The absence of published aqueous solubility for the morpholinyl, phenethylamine, and tert-butylacetamide isomers represents a practical gap for users requiring defined solution-phase concentrations.

aqueous solubility biopharmaceutical profiling assay development

Target Class Differentiation: 17β-HSD Inhibition vs. Bromodomain Binding Across C18H29BrN2O3 Isomers

The morpholinyl-benzylamine C18H29BrN2O3 isomer (N-(3-bromo-4,5-diethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine) binds to BET family bromodomains with differential affinity: BRD4 IC50 = 1.26 × 10³ nM, BRD3 IC50 = 501 nM, and BRD2 IC50 = 794 nM, measured by fluorescence anisotropic assay [1]. This represents a ~2.5-fold selectivity for BRD3 over BRD4 within the BET family. In contrast, the cyclohexylphenylacetyl hydrazinium isomer (CAS 24869-48-5) shows no reported bromodomain activity but inhibits 17β-HSD1 with IC50 = 1.20 nM—a potency difference of approximately three orders of magnitude against its cognate target [2]. The phenethylamine isomer DOB-NDEPA has QSAR-predicted (not experimentally measured) 5-HT2A receptor affinity (Ki = 4.6 nM) with no published bromodomain or 17β-HSD data [3]. These three isomers exemplify completely divergent target engagement profiles within a single molecular formula, making structural specification the primary determinant of biological activity.

target selectivity bromodomain hydroxysteroid dehydrogenase SAR

Experimental Validation Status: ChEMBL-Curated Bioactivity Data Coverage Across C18H29BrN2O3 Isomers

The cyclohexylphenylacetyl hydrazinium isomer (CAS 24869-48-5, BDBM50515446 / CHEMBL4441152) has 6 curated enzyme inhibition data points across three species (human 17β-HSD1, human 17β-HSD2, mouse 17β-HSD2) in BindingDB [1]. The morpholinyl-benzylamine isomer (BDBM50380668 / CHEMBL2017269) has 5 curated affinity data points across BRD4, BRD3, BRD2, and CYP3A4 [2]. The phenethylamine isomer DOB-NDEPA has zero entries in ChEMBL or BindingDB; its sole reported affinity (5-HT2A Ki = 4.6 nM) is computational, not experimental [3]. The tert-butylacetamide isomer (CAS 796887-42-8) has no ChEMBL bioactivity records, and ZINC98046254 explicitly states 'no known activity for this compound' per ChEMBL 20 [4]. This differential in database coverage directly impacts the reproducibility of experimental protocols: isomers with curated bioactivity data enable independent validation, while isomers lacking such data require de novo assay development and characterization.

bioactivity curation ChEMBL BindingDB data confidence

C18H29BrN2O3 Application Scenarios: Isomer-Specific Deployment Based on Quantitative Evidence


Steroid Hormone Metabolism Research: Cyclohexylphenylacetyl Hydrazinium Isomer (CAS 24869-48-5) as a 17β-HSD1/2 Inhibitor Tool Compound

For laboratories investigating estrogen-dependent breast cancer or endometriosis pathways, the cyclohexylphenylacetyl hydrazinium isomer provides nanomolar dual inhibition of 17β-HSD1 and 17β-HSD2 (IC50 = 1.20 nM for both human isozymes), with the added advantage of a 22-fold species-selectivity window between human and mouse 17β-HSD2 (27 nM in mouse) that can be exploited for in vivo model selection [1]. The experimentally measured aqueous solubility of 28 μg/mL at pH 7.4 supports reliable dose-response assay preparation without precipitation artifacts . Other C18H29BrN2O3 isomers are inactive against 17β-HSD enzymes and should not be substituted for this application [2].

BET Bromodomain Inhibitor Screening: Morpholinyl-Benzylamine Isomer as a BRD3-Preferring Probe

The morpholinyl-benzylamine C18H29BrN2O3 isomer offers a BRD3-preferring BET family binding profile (BRD3 IC50 = 501 nM vs. BRD4 IC50 = 1,260 nM, ~2.5-fold selectivity), distinguishing it from pan-BET inhibitors such as JQ1 and I-BET762 that show broader BRD2/3/4 equipotency [1]. This isomer is suitable as a chemical probe for studying BRD3-specific functions in transcriptional regulation, particularly in contexts where BRD4-selective tools (e.g., the US9957268 patent series compounds with BRD4 IC50 <100 nM) provide complementary selectivity . Its micromolar potency range limits its utility in cellular assays requiring sub-micromolar target engagement; users should verify cellular activity independently [2].

Serotonin Receptor Computational Pharmacology: DOB-NDEPA as a QSAR-Modeled 5-HT2A Ligand

DOB-NDEPA represents a phenethylamine-NDEPA hybrid scaffold with QSAR-predicted high-affinity 5-HT2A receptor binding (Ki = 4.6 nM), structurally related to the psychedelic DOx compound class [1]. Its primary utility lies in computational chemistry and receptor modeling studies, where its predicted affinity can be benchmarked against experimentally characterized 5-HT2A ligands such as DOB (Ki ~1-10 nM range) and LSD (Ki ~1-5 nM) . Due to the absence of published experimental binding or functional data, DOB-NDEPA is not recommended for pharmacological assays without independent in vitro validation; users should commission radioligand displacement or functional assays (e.g., calcium flux, β-arrestin recruitment) before deploying this compound in biological systems [2].

Synthetic Chemistry and Building Block Procurement: tert-Butylacetamide Isomer (CAS 796887-42-8)

The tert-butylacetamide isomer (2-{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}-N-(tert-butyl)acetamide, CAS 796887-42-8) is primarily catalogued as a synthetic intermediate and building block for more complex molecular architectures, with typical vendor purity of 95% [1]. Its synthetic utility derives from the presence of a reactive bromoaryl moiety amenable to cross-coupling chemistry and a tert-butylacetamide group that can serve as a protected amine synthon. This isomer is not appropriate for biological assay applications unless the user has independently characterized its activity against specific targets; no curated bioactivity data exists in ChEMBL or BindingDB for this compound . Procurement should specify CAS 796887-42-8 to avoid confusion with other C18H29BrN2O3 isomers [2].

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